8-(3,5-dimethoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
8-(3,5-dimethoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a benzoyl group attached to a spirocyclic triazaspirodecane structure, which may contribute to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary target of 8-(3,5-dimethoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is the δ Opioid Receptor (DOR) . DORs are a type of G-protein coupled receptors (GPCRs) that play a crucial role in the regulation of pain and mood .
Mode of Action
This compound acts as a DOR agonist , binding to the orthosteric site of the receptor . This binding triggers a conformational change in the receptor, leading to the activation of intracellular signaling pathways .
Biochemical Pathways
Upon activation, DORs can inhibit the activity of adenylate cyclase, decreasing the level of cyclic adenosine monophosphate (cAMP). This leads to the opening of potassium channels and the closing of calcium channels, resulting in hyperpolarization of the neuron and inhibition of neurotransmitter release .
Pharmacokinetics
They are metabolized primarily in the liver and excreted via the kidneys .
Result of Action
The activation of DORs by this compound can lead to analgesic effects, reducing the perception of pain . It should be noted that certain dor agonists can induce seizures and exhibit tachyphylaxis .
Action Environment
Environmental factors such as pH and temperature can influence the stability and efficacy of this compound. Additionally, the presence of other substances, such as competitive inhibitors or allosteric modulators, can also affect its action .
Biochemical Analysis
Biochemical Properties
8-(3,5-dimethoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione plays a significant role in biochemical reactions, particularly as an inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF PHD). This enzyme is crucial in the regulation of the hypoxia response pathway. By inhibiting HIF PHD, this compound stabilizes hypoxia-inducible factors (HIFs), leading to increased expression of genes involved in angiogenesis, erythropoiesis, and metabolism . Additionally, this compound has been shown to interact with delta opioid receptors, exhibiting selective agonist activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways by stabilizing HIFs, which in turn affects gene expression related to oxygen homeostasis. This compound has been observed to modulate cellular metabolism, promoting glycolysis and reducing oxidative phosphorylation under hypoxic conditions . Furthermore, its interaction with delta opioid receptors can lead to analgesic effects, making it a potential candidate for pain management .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of HIF PHD. This inhibition prevents the hydroxylation of HIFs, allowing them to escape degradation and accumulate in the cell nucleus. Once stabilized, HIFs bind to hypoxia-responsive elements in the DNA, activating the transcription of target genes . Additionally, the compound’s agonist activity at delta opioid receptors involves binding to the orthosteric site, leading to receptor activation and downstream signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown sustained effects on cellular function, particularly in maintaining hypoxia-induced gene expression and metabolic adaptation . These findings suggest that the compound can provide prolonged therapeutic benefits in relevant applications.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At lower doses, the compound effectively stabilizes HIFs and modulates gene expression without significant adverse effects . Higher doses have been associated with potential toxicity, including liver and kidney damage . These findings highlight the importance of optimizing dosage to balance therapeutic efficacy and safety.
Metabolic Pathways
This compound is involved in metabolic pathways related to hypoxia response. It interacts with enzymes such as HIF PHD, influencing the metabolic flux towards glycolysis and away from oxidative phosphorylation . This shift in metabolism is crucial for cells to adapt to low oxygen conditions and maintain energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in target tissues . This distribution pattern is essential for its therapeutic effects, ensuring that the compound reaches its site of action.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and nucleus . In the cytoplasm, it interacts with HIF PHD, inhibiting its activity and stabilizing HIFs. The stabilized HIFs then translocate to the nucleus, where they activate the transcription of target genes . This localization is critical for the compound’s function in regulating hypoxia response and gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,5-dimethoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting with the formation of the core spirocyclic structure. Common synthetic routes may include:
Condensation Reactions: : These reactions often involve the condensation of appropriate amines with diketones or ketoacids to form the spirocyclic framework.
Cyclization: : Cyclization reactions are crucial to forming the triazaspirodecane ring system, often requiring specific catalysts and reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to maintain consistency.
Chemical Reactions Analysis
Types of Reactions
8-(3,5-dimethoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Reduction: : Reduction reactions can reduce specific functional groups, potentially altering the compound's chemical properties.
Substitution: : Substitution reactions may involve the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4), hydrogen peroxide (H2O2), and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophilic substitution reactions may use reagents like alkyl halides, amines, or alcohols under specific conditions.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, potentially serving as an intermediate in organic synthesis.
Biology
In biological research, 8-(3,5-dimethoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione may be studied for its biological activity, including potential antimicrobial, antifungal, or anticancer properties.
Medicine
In medicine, this compound could be explored for its therapeutic potential, possibly as a lead compound for drug development targeting specific diseases or conditions.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxybenzoyl chloride: : A related compound that can be used as a precursor in the synthesis of 8-(3,5-dimethoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione.
3,5-Dimethoxybenzoic acid: : Another related compound that can be used in the esterification step of the synthesis.
Uniqueness
This compound is unique due to its spirocyclic structure and the presence of the dimethoxybenzoyl group, which may contribute to its distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
8-(3,5-dimethoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5/c1-19-15(22)17(18-16(19)23)4-6-20(7-5-17)14(21)11-8-12(24-2)10-13(9-11)25-3/h8-10H,4-7H2,1-3H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIULNDYYEUUEPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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